(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a benzyloxy group, a methoxyphenoxy group, an amino group, and a carbazolyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzyloxy, methoxyphenoxy, and carbazolyl groups could potentially make this compound reactive towards electrophiles .Scientific Research Applications
Carvedilol Overview
Carvedilol, chemically related to (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol, exhibits multiple pharmacological effects including β1-, β2-, and α1-adrenoreceptor blocking capabilities. Its antioxidant and antiproliferative properties make it suitable for treating conditions like hypertension, stable angina pectoris, and congestive heart failure. Detailed characterizations, including physical properties and pharmacokinetics, highlight its stability and synthesis methodologies, contributing to its therapeutic efficacy (Beattie, Phadke, & Novakovic, 2013).
Synthesis Innovations
Innovative synthetic routes have led to new derivatives, enhancing carvedilol's biological activity. For instance, the synthesis of novel 2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-(2-(2-methoxyphenoxy) ethyl)-1,3,2λ 5 -oxazaphosphole 2-oxides has been reported, showing moderate antifungal and antibacterial activities, which expands the potential applications of this compound beyond its primary use in cardiovascular diseases (Srinivasulu, Kumar, Raju, & Reddy, 2007).
Crystallography Insights
Crystallographic studies, such as those on carvedilol dihydrogen phosphate propan-2-ol solvate, provide insight into the compound's molecular geometry, crucial for understanding its interaction with biological targets. The structural elucidation through classical intermolecular hydrogen bonds formation offers foundational knowledge for designing more effective derivatives (Chernyshev, Kukushkin, & Velikodny, 2010).
Enantiomer Research
The exploration of carvedilol's enantiomers opens new avenues for therapeutic applications. Research on the synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has shown significant antiarrhythmic and hypotensive effects, indicating the potential for tailored cardiovascular treatments based on specific enantiomeric forms (Groszek, Bednarski, Dybała, & Filipek, 2009).
Polymorphism and Formulation Development
The discovery of carvedilol's second polymorph highlights the compound's polymorphism, impacting its pharmaceutical formulation and efficacy. Understanding different polymorphic forms is essential for developing more stable and effective drug formulations (Yathirajan, Bindya, Sreevidya, Narayana, & Bolte, 2007).
properties
IUPAC Name |
(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGLUJVTGHMGCX-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652460 |
Source
|
Record name | (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
CAS RN |
1217846-55-3 |
Source
|
Record name | (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.